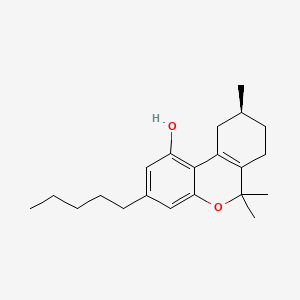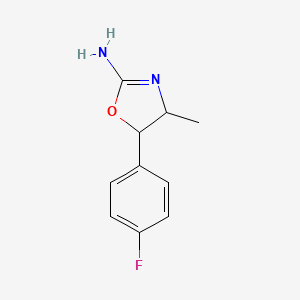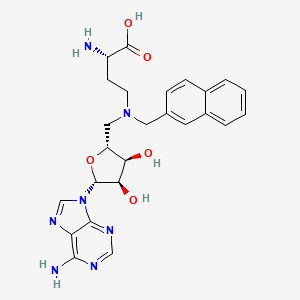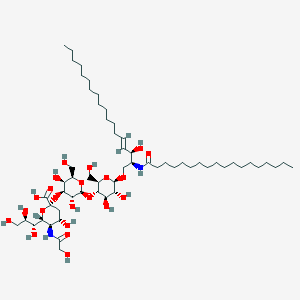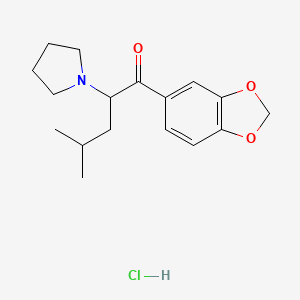
EGCG Octaacetate
概要
説明
アセチル化 (-)-エピガロカテキン-3-ガレート、一般に AcEGCG と呼ばれるのは、茶に多く含まれるポリフェノールであるエピガロカテキンガレート (EGCG) の誘導体です。 AcEGCG は、EGCG のバイオアベイラビリティ、安定性、および脂溶性を高めるために合成されており、抗酸化、抗菌、抗がん、および抗ウイルス特性で知られています .
作用機序
AcEGCG は、特定の分子経路を標的にすることで作用します。腫瘍形成に不可欠な CD34+ 皮膚幹細胞における PKD1 の活性化を阻害します。 さらに、AcEGCG は、c-Jun N 末端キナーゼ 1/2、p38、およびホスファチジルイノシトール 3 キナーゼ/Akt 経路のリン酸化を阻害することにより、核因子-κB、環状アデノシンモノホスフェート応答性エレメント結合タンパク質、および CCAAT エンハンサー結合タンパク質の活性化を抑制します .
類似化合物の比較
AcEGCG は、モノ置換アセチル化 EGCG やトリ置換アセチル化 EGCG などの他のアセチル化 EGCG 誘導体と比較されます。 これらの誘導体はすべて、EGCG のバイオアベイラビリティと安定性を向上させることを目的としていますが、AcEGCG は、脂溶性が高く、生理機能が向上していることから際立っています . 類似化合物には以下のようなものがあります。
- モノ置換アセチル化 EGCG
- トリ置換アセチル化 EGCG
- エピガロカテキンガレート (EGCG)
AcEGCG は、特定のシグナル伝達経路を阻害することにより、EGCG よりもメラノサイトを酸化損傷から保護し、白斑などの症状を治療するのに効果的です .
生化学分析
Biochemical Properties
EGCG Octaacetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, modulating their activity and function. For instance, this compound has been shown to down-regulate the phosphorylation of PI3K/Akt/NFκB and the acetylation of p65, leading to a reduction in pro-inflammatory mediator levels . Additionally, this compound exhibits antioxidant properties by scavenging free radicals and inhibiting oxidative stress . These interactions highlight the compound’s potential in modulating biochemical pathways involved in inflammation and oxidative stress.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to reduce colitis-driven colon cancer in mice by down-regulating pro-inflammatory pathways . It also affects cell signaling pathways such as PI3K/Akt/NFκB, leading to changes in gene expression and cellular responses . Furthermore, this compound’s antioxidant properties help protect cells from oxidative damage, thereby maintaining cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules, leading to changes in their activity and function. This compound binds to and inhibits the activity of enzymes involved in pro-inflammatory pathways, such as PI3K and Akt . This inhibition results in the down-regulation of NFκB phosphorylation and p65 acetylation, reducing the levels of pro-inflammatory mediators . Additionally, this compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . These molecular interactions highlight the compound’s potential in modulating inflammation and oxidative stress at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. This compound is more stable than its parent compound, EGCG, due to the acetylation of its hydroxyl groups . This increased stability allows for prolonged activity and effectiveness in biochemical assays. Over time, this compound may undergo degradation, leading to a reduction in its bioactivity. Long-term studies have shown that this compound can maintain its anti-inflammatory and antioxidant effects in vitro and in vivo, although its efficacy may decrease with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects such as reducing inflammation and oxidative stress . At higher doses, the compound may exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity and gastrointestinal disturbances in animal models . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and function. The compound undergoes metabolic transformations, including deacetylation, to produce active metabolites such as EGCG diacetates and triacetates . These metabolites retain some of the bioactivity of the parent compound and contribute to its overall therapeutic effects. Additionally, this compound influences metabolic flux and metabolite levels by modulating key enzymes involved in oxidative stress and inflammation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s acetylated structure enhances its lipid solubility, facilitating its uptake and distribution in cellular membranes . This compound is also known to interact with specific transporters that mediate its cellular uptake and efflux, influencing its localization and accumulation within cells . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. This compound is primarily localized in the cytoplasm and cellular membranes, where it exerts its antioxidant and anti-inflammatory effects . The compound’s acetylated structure may also facilitate its targeting to specific organelles, such as the mitochondria, where it can modulate oxidative stress and cellular metabolism . Additionally, post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, influencing its activity and function.
準備方法
化学反応の分析
AcEGCG は、次のようなさまざまな化学反応を起こします。
科学研究への応用
AcEGCG は、科学研究において幅広い用途があります。
化学: AcEGCG は、ポリフェノールの生物活性に対するアセチル化の影響を調べるためのモデル化合物として使用されます.
生物学: 細胞シグナル伝達経路、特にタンパク質キナーゼ D1 (PKD1) と CD34+ 皮膚幹細胞に関連する研究に使用されます.
医学: AcEGCG は、PKD1 依存性シグナル伝達経路を阻害することにより、皮膚発がんを予防する可能性を示しています。
産業: AcEGCG は、食品業界で、食品中のポリフェノールの安定性とバイオアベイラビリティを高めるために使用されます.
科学的研究の応用
AcEGCG has a wide range of applications in scientific research:
Chemistry: AcEGCG is used as a model compound to study the effects of acetylation on the bioactivity of polyphenols.
Medicine: AcEGCG has shown potential in preventing skin carcinogenesis by inhibiting the PKD1-dependent signaling pathway.
類似化合物との比較
AcEGCG is compared with other acetylated derivatives of EGCG, such as mono-substituted acetylated EGCG and tri-substituted acetylated EGCG. While all these derivatives aim to improve the bioavailability and stability of EGCG, AcEGCG stands out due to its higher liposolubility and enhanced physiological functions . Similar compounds include:
- Mono-substituted acetylated EGCG
- Tri-substituted acetylated EGCG
- Epigallocatechin gallate (EGCG)
AcEGCG is more effective than EGCG in protecting melanocytes from oxidative damage and treating conditions like vitiligo by inhibiting specific signaling pathways .
特性
IUPAC Name |
[(2R,3R)-5,7-diacetyloxy-2-(3,4,5-triacetyloxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-triacetyloxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H34O19/c1-16(39)48-26-13-28(49-17(2)40)27-15-34(57-38(47)25-11-32(52-20(5)43)37(55-23(8)46)33(12-25)53-21(6)44)35(56-29(27)14-26)24-9-30(50-18(3)41)36(54-22(7)45)31(10-24)51-19(4)42/h9-14,34-35H,15H2,1-8H3/t34-,35-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHJCTSSYQPWEV-VSJLXWSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(CC(C(O2)C3=CC(=C(C(=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CC(=C(C(=C4)OC(=O)C)OC(=O)C)OC(=O)C)C(=C1)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C[C@H]([C@H](O2)C3=CC(=C(C(=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CC(=C(C(=C4)OC(=O)C)OC(=O)C)OC(=O)C)C(=C1)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H34O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
794.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of (-)-epigallocatechin-3-gallate (EGCG) octaacetate and how does it differ from its parent compound, EGCG?
A: While both EGCG and its prodrug, EGCG octaacetate, have shown potential anti-cancer activity, their mechanisms differ. This compound acts as a prodrug, meaning it needs to be metabolized in the body to release the active compound, EGCG. [] EGCG itself has been shown to have multiple targets in cancer cells, including inhibiting cell signaling pathways and inducing apoptosis. [] One study suggests that EGCG may exert its anti-cancer effects by targeting the DNA repair enzyme ERCC1/XPF. [] By inhibiting this enzyme, EGCG could potentially enhance the efficacy of DNA-damaging chemotherapy drugs like cisplatin. []
Q2: How does the acetylation of EGCG to form this compound impact its properties and potential applications?
A: The addition of eight acetate groups to EGCG significantly alters its properties. Research suggests that this compound exhibits enhanced lipophilicity compared to EGCG. [] This enhanced lipophilicity may lead to better cell membrane permeability and improved bioavailability, potentially making it a more effective therapeutic agent. [] One study found that this compound demonstrated potent anti-angiogenic activity in a mouse model of endometriosis, suggesting potential therapeutic applications in this area. [, ]
Q3: What is the role of acetate release in the cytotoxic activity of this compound?
A: Interestingly, the acetate groups themselves, when released during the metabolism of this compound, might contribute to the overall cytotoxic effect. Research indicates that acetate at a concentration of 400 μM showed significant growth inhibitory activity against MDAMB-231 breast cancer and SKHep-1 hepatoma cell lines. [] This finding suggests that the release of acetate from this compound could work synergistically with the released EGCG to enhance the overall cytotoxic effect. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



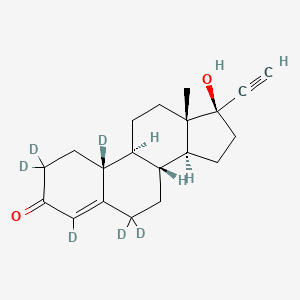
![2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenyl-d5-propyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid](/img/structure/B3025751.png)
![2,3,3a,4,5,6-hexahydro-2-d-8-methyl-1H-pyrazino[3,2,1-jk]carbazole-1,1,2-d3, monohydrochloride](/img/structure/B3025753.png)
![(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3025756.png)
![(9beta,13alpha,14beta,20alpha)-3-hydroxy-9,13-dimethyl-2-oxo-24,25,26-trinoroleana-1(10),3,5,7-tetraen-29-oic acid, 3-[[(2Z)-3-cyano-3-(4-fluorophenyl)-1-oxo-2-propen-1-yl]oxy]propyl ester](/img/structure/B3025757.png)
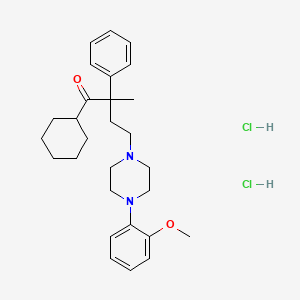
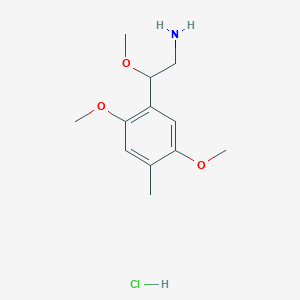
![2-[[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt](/img/structure/B3025760.png)
